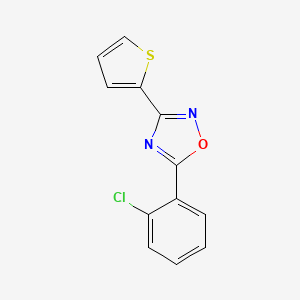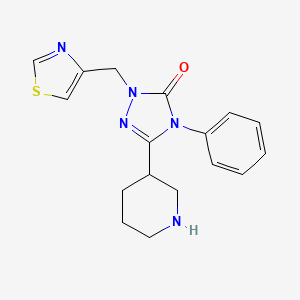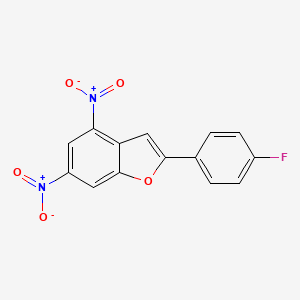
5-(2-chlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as CTO, and it belongs to the class of heterocyclic organic compounds. CTO has a wide range of applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用机制
The mechanism of action of CTO is not fully understood, but it is believed to inhibit the activity of enzymes involved in various biological processes. CTO has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin biosynthesis, which makes it a potential candidate for the treatment of hyperpigmentation disorders. CTO has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
CTO has been shown to have a low toxicity profile and is well tolerated in animal studies. It has been found to have a good pharmacokinetic profile, with high bioavailability and good tissue distribution. CTO has been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of CTO is its simple synthesis method, which makes it easily accessible for laboratory experiments. CTO has also been found to exhibit a broad spectrum of biological activities, making it a potential candidate for the development of new drugs. However, the limitations of CTO include its low solubility in water, which makes it difficult to administer orally. In addition, the mechanism of action of CTO is not fully understood, which limits its potential applications.
未来方向
There are several future directions for the research on CTO. One potential direction is the development of CTO-based fluorescent probes for the detection of metal ions. Another direction is the synthesis of CTO derivatives with improved solubility and bioavailability. Furthermore, the mechanism of action of CTO needs to be further elucidated, which will help in the development of new drugs based on CTO. Finally, the potential applications of CTO in the treatment of neurological disorders need to be explored further.
Conclusion:
In conclusion, CTO is a promising compound with a wide range of potential applications in various fields. Its simple synthesis method, broad spectrum of biological activities, and low toxicity profile make it an attractive candidate for scientific research. Further research is needed to fully understand the mechanism of action of CTO and to explore its potential applications in the treatment of various diseases.
合成方法
The synthesis of CTO involves the reaction of 2-chlorobenzaldehyde and 2-thiophenecarboxylic acid hydrazide in the presence of a dehydrating agent. The reaction takes place in a solvent like ethanol or acetic acid, and the product is obtained by recrystallization. The synthesis of CTO is relatively simple, and it can be carried out on a large scale.
科学研究应用
CTO has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a broad spectrum of biological activities, including anticancer, antifungal, antimicrobial, and anti-inflammatory activities. CTO has also shown promising results in the treatment of neurological disorders like Alzheimer's and Parkinson's disease. In addition, CTO has been used as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
5-(2-chlorophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-9-5-2-1-4-8(9)12-14-11(15-16-12)10-6-3-7-17-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYNEZGOXRIWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5457725.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5457728.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5457734.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5457760.png)
![1-methyl-6-propyl-4-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5457768.png)
![N-(3-chlorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5457776.png)
![8-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5457784.png)
![2-[3,5-dichloro-2-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5457794.png)
![4-[(2-ethoxy-4-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5457795.png)


![2-[1-(3-methyl-2-furoyl)-3-azetidinyl]pyridine](/img/structure/B5457829.png)